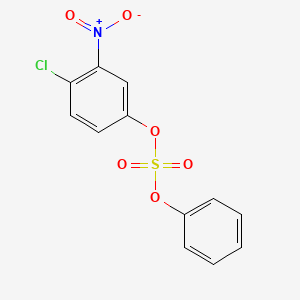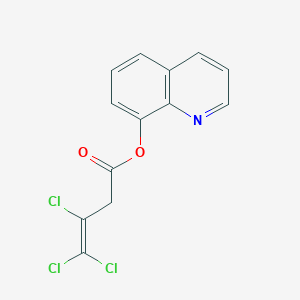![molecular formula C12H15NSe B12526072 Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester CAS No. 830356-08-6](/img/structure/B12526072.png)
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester is a chemical compound with the molecular formula C12H15NSe and a molecular weight of 252.21 g/mol . . It is characterized by the presence of a selenocyanate group attached to a phenyl ring, which is further substituted with a tert-butyl group.
Preparation Methods
The synthesis of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester typically involves the reaction of 4-(1,1-dimethylethyl)benzyl chloride with potassium selenocyanate in the presence of a suitable solvent . The reaction conditions often include moderate temperatures and the use of an inert atmosphere to prevent oxidation of the selenocyanate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester undergoes various chemical reactions, including:
Oxidation: The selenocyanate group can be oxidized to form seleninic acid derivatives.
Reduction: Reduction of the selenocyanate group can yield selenol compounds.
Substitution: The selenocyanate group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: Organoselenium compounds, including selenocyanates, have been studied for their potential antioxidant and anticancer properties.
Medicine: Research is ongoing to explore the therapeutic potential of selenocyanates in treating various diseases, including cancer and inflammatory conditions.
Industry: Selenocyanates are used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester involves the interaction of the selenocyanate group with biological molecules. The selenocyanate group can undergo redox reactions, leading to the formation of reactive selenium species that can modulate cellular pathways. These reactive species can target specific molecular pathways involved in oxidative stress, inflammation, and cell proliferation, thereby exerting their biological effects.
Comparison with Similar Compounds
Selenocyanic acid, [4-(1,1-dimethylethyl)phenyl]methyl ester can be compared with other selenocyanates and organoselenium compounds, such as:
Selenocyanic acid, 1,1’-(1,2-ethanediyl) ester: Another selenocyanate compound with different structural features and applications.
This compound: Similar in structure but may have different reactivity and applications.
Properties
CAS No. |
830356-08-6 |
|---|---|
Molecular Formula |
C12H15NSe |
Molecular Weight |
252.22 g/mol |
IUPAC Name |
(4-tert-butylphenyl)methyl selenocyanate |
InChI |
InChI=1S/C12H15NSe/c1-12(2,3)11-6-4-10(5-7-11)8-14-9-13/h4-7H,8H2,1-3H3 |
InChI Key |
CYAHPYMJGMFYMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C[Se]C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 4-[[[2-(1-methylpropyl)phenyl]amino]methyl]-](/img/structure/B12525994.png)
![2,4,6-Tris[4-(naphthalen-1-yl)phenyl]-1,3,5-triazine](/img/structure/B12526016.png)
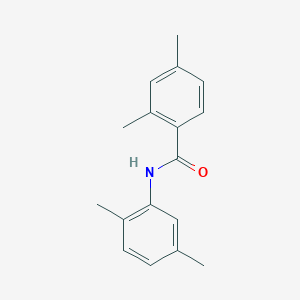
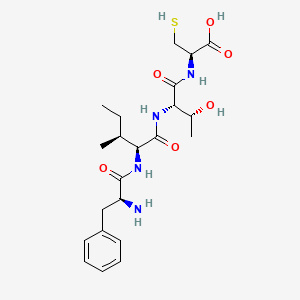

![[2-(Ethenyloxy)hex-4-en-1-yl]benzene](/img/structure/B12526038.png)
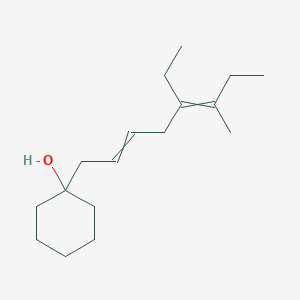
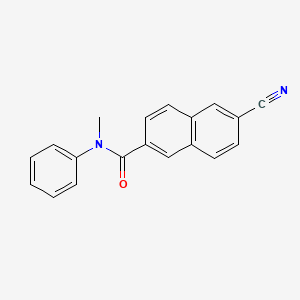
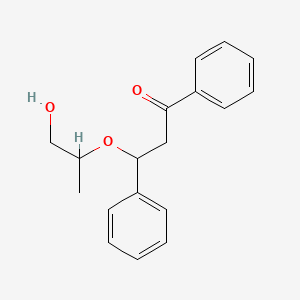
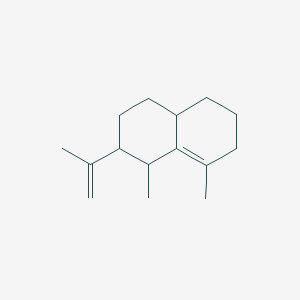
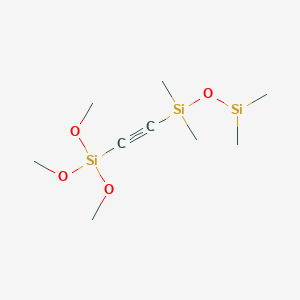
![S-[2-(Dimethylamino)-3-sulfanylpropyl] carbamothioate](/img/structure/B12526069.png)
